![molecular formula C9H18ClNO B1442811 N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride CAS No. 1333782-52-7](/img/structure/B1442811.png)
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Overview
Description
“N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride” is a chemical compound with the CAS Number: 1333782-52-7 . It has a molecular weight of 191.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H
. This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Saturated Oxygenated Heterocycles
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride: is a valuable compound in the synthesis of saturated oxygenated heterocycles . These structures are significant due to their presence in numerous bioactive molecules and pharmaceuticals. The compound can serve as a precursor or intermediate in creating complex cyclic structures that are otherwise challenging to synthesize.
Asymmetric Catalysis
The compound’s chiral nature makes it an excellent candidate for use in asymmetric catalysis . It can be utilized to induce chirality in the synthesis of various pharmaceuticals, ensuring that the desired enantiomer is produced more efficiently. This is crucial for the activity of many drugs, as different enantiomers can have vastly different biological effects.
Polymerization
Due to its bicyclic structure, N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride can be involved in polymerization reactions to generate polymers with unique properties . These polymers can have applications ranging from materials science to biodegradable plastics.
Biological Activity Studies
The compound can be used as a scaffold for synthesizing analogs of naturally occurring bioactive molecules . This allows researchers to study the structure-activity relationships and develop new drugs with improved efficacy and reduced side effects.
Chemical Synthesis of Natural Products
This compound is instrumental in the chemical synthesis of natural products, especially those with complex structures . It can be used to construct core skeletons of natural compounds, which can then be further elaborated to achieve the final product.
Development of Molecular Devices
The unique structure of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride makes it a potential candidate for the development of molecular devices . These devices can be used in various fields, including nanotechnology and molecular electronics, where the compound’s properties can be harnessed to perform specific functions at the molecular level.
Safety and Hazards
properties
IUPAC Name |
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPFTSZPLRLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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